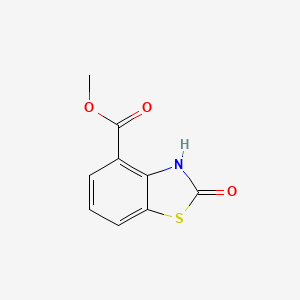
2-Chloro-1-(1H-indazol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(1H-indazol-1-yl)ethanone is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring. The chloroacetyl group attached to the indazole ring makes this compound particularly interesting for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions: 2-Chloro-1-(1H-indazol-1-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of indazole with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 2-Chloro-1-(1H-indazol-1-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Amides, Esters, and Thioesters: Formed through substitution reactions.
Oxidized and Reduced Derivatives: Formed through oxidation and reduction reactions.
科学的研究の応用
2-Chloro-1-(1H-indazol-1-yl)ethanone has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Chloro-1-(1H-indazol-1-yl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function .
類似化合物との比較
1-(Acetyl)-1H-indazole: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
1-(Bromoacetyl)-1H-indazole: Contains a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
Uniqueness: 2-Chloro-1-(1H-indazol-1-yl)ethanone is unique due to the presence of the chloroacetyl group, which imparts specific reactivity and potential biological activities that are distinct from its analogs .
特性
CAS番号 |
244017-81-0 |
|---|---|
分子式 |
C9H7ClN2O |
分子量 |
194.62 g/mol |
IUPAC名 |
2-chloro-1-indazol-1-ylethanone |
InChI |
InChI=1S/C9H7ClN2O/c10-5-9(13)12-8-4-2-1-3-7(8)6-11-12/h1-4,6H,5H2 |
InChIキー |
VRGWPFNPVNVQCV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=NN2C(=O)CCl |
正規SMILES |
C1=CC=C2C(=C1)C=NN2C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Trifluoromethyl)benzo[d]thiazol-6-amine](/img/structure/B1500355.png)



![5-(2-aminoacetyl)benzo[d]thiazol-2(3H)-one](/img/structure/B1500373.png)







![Pyrimido[4,5-d]pyrimidin-4-ol, 3,4-dihydro- (9CI)](/img/structure/B1500387.png)

